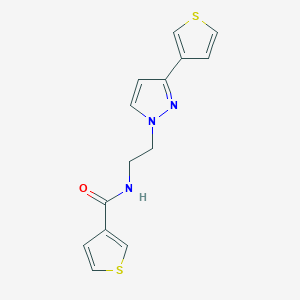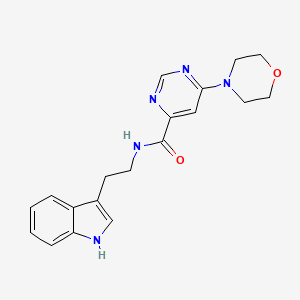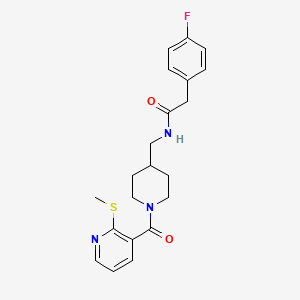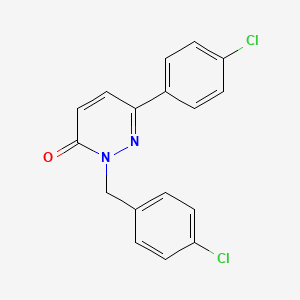![molecular formula C22H17FN4O2 B2632869 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380188-31-6](/img/structure/B2632869.png)
6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied in various studies. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, it has been shown to inhibit the activity of histone deacetylase, which could lead to the activation of various tumor suppressor genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one have been studied in various studies. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects, which could have implications for the treatment of various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one for lab experiments have been studied in various studies. One of the advantages is its potent anticancer activity against various cancer cell lines. Another advantage is its potential as a histone deacetylase inhibitor, which could have implications for the treatment of various diseases. However, one of the limitations is its low solubility, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one. One direction is to study its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for neurological disorders. Furthermore, it could be studied for its potential as a drug delivery system for other drugs. Finally, further studies could be conducted to improve its solubility and bioavailability for in vivo administration.
Conclusion:
In conclusion, 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been reported in various studies. One of the methods involves the reaction of 3-fluorobenzaldehyde with 2-aminopyridazine in the presence of a base to form 6-(3-fluorophenyl)-2-(pyridazin-3-yl)pyridazin-3(2H)-one. The resulting compound is then treated with indolizine-2-carbonyl chloride and triethylamine to form 6-(3-fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one.
Applications De Recherche Scientifique
6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, it has been studied for its potential as a histone deacetylase inhibitor, which could have implications for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-5-3-4-15(10-17)20-7-8-21(28)27(24-20)19-13-26(14-19)22(29)16-11-18-6-1-2-9-25(18)12-16/h1-12,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCXGNSYZOUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN3C=CC=CC3=C2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)


![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)
![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)


![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)